(3R,5S)-Atorvastatin

Catalog No.
S13269806
CAS No.
651770-09-1
M.F
C33H35FN2O5
M. Wt
558.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,5S)-Atorvastatin

CAS Number

651770-09-1

Product Name

(3R,5S)-Atorvastatin

IUPAC Name

(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C33H35FN2O5

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1

InChI Key

XUKUURHRXDUEBC-RRPNLBNLSA-N

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

(3R,5S)-Atorvastatin is a potent lipid-lowering agent belonging to the statin class of medications. It is primarily used to manage hyperlipidemia and reduce the risk of cardiovascular diseases. The compound works by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis in the liver. This inhibition leads to decreased levels of low-density lipoprotein cholesterol and total cholesterol, while simultaneously increasing high-density lipoprotein cholesterol levels .

Atorvastatin is characterized by its complex structure, which includes a pentasubstituted pyrrole core with a 3,5-dihydroxypentanoyl side chain. This structural uniqueness contributes to its efficacy and distinguishes it from other statins .

Atorvastatin undergoes various chemical transformations in the body. Upon administration, it is rapidly absorbed and metabolized primarily by cytochrome P450 3A4 in the liver and intestine. The major metabolic pathways include hydroxylation to form ortho- and para-hydroxylated derivatives, which retain significant biological activity similar to that of atorvastatin itself .

The elimination of atorvastatin and its metabolites occurs predominantly via bile, with minimal renal excretion. This metabolic pathway is crucial for understanding potential drug interactions and pharmacokinetics .

Atorvastatin exhibits significant biological activity through its mechanism of action as an HMG-CoA reductase inhibitor. By blocking this enzyme, atorvastatin effectively reduces the synthesis of mevalonate, a precursor in cholesterol production. This action not only lowers cholesterol levels but also increases the number of LDL receptors on hepatocytes, enhancing the clearance of low-density lipoprotein from the bloodstream .

In clinical studies, atorvastatin has demonstrated efficacy in reducing total cholesterol, low-density lipoprotein cholesterol, triglycerides, and apolipoprotein B levels while increasing high-density lipoprotein cholesterol levels. It is also effective in managing conditions such as familial hypercholesterolemia and mixed dyslipidemia .

The synthesis of atorvastatin has evolved over time, with several methods being reported. One notable approach involves multicomponent reactions (MCRs), particularly utilizing Ugi reactions that streamline the synthesis process. This method has been shown to reduce the number of steps required to synthesize atorvastatin compared to traditional methods .

The industrial synthesis typically follows a Paal–Knorr route, which consists of multiple steps including amine synthesis and cyclization processes. Recent advancements have focused on optimizing these routes to enhance yield and reduce production costs .

Common Synthesis Routes

  • Paal–Knorr Route: Traditional method involving multiple steps.
  • Ugi Reaction: A modern approach that shortens synthesis time and improves yield.

Atorvastatin is primarily used for:

  • Lipid Management: Reducing elevated cholesterol levels.
  • Cardiovascular Disease Prevention: Lowering the risk of heart attacks and strokes.
  • Treatment of Dyslipidemias: Managing various lipid disorders effectively.

Due to its widespread use, atorvastatin has become one of the most prescribed medications globally, reflecting its importance in clinical practice .

Atorvastatin's pharmacokinetics can be significantly affected by genetic variations in drug transporters such as OATP1B1. For instance, specific polymorphisms can lead to increased plasma concentrations of atorvastatin, potentially enhancing its effects and side effects .

Additionally, co-administration with potent inhibitors of cytochrome P450 3A4 can increase atorvastatin levels, raising concerns about myopathy and other adverse effects. Conversely, inducers can decrease its efficacy by lowering plasma concentrations .

Several compounds have similar mechanisms of action or structural characteristics to atorvastatin. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
SimvastatinHMG-CoA reductase inhibitorRequires metabolic activation
RosuvastatinHMG-CoA reductase inhibitorGreater potency at lower doses
PravastatinHMG-CoA reductase inhibitorLess potent; fewer drug interactions
PitavastatinHMG-CoA reductase inhibitorUnique pharmacokinetics; less dependent on CYP metabolism

Atorvastatin stands out due to its active form upon administration and its extensive clinical evidence supporting its efficacy in reducing cardiovascular risks compared to other statins .

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

558.25300038 g/mol

Monoisotopic Mass

558.25300038 g/mol

Heavy Atom Count

41

UNII

UUR7Z9Q8SK
N83NVU26HZ

Dates

Last modified: 08-10-2024

Explore Compound Types